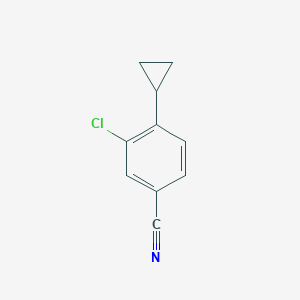

3-Chloro-4-cyclopropylbenzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1434127-17-9 |

|---|---|

Molecular Formula |

C10H8ClN |

Molecular Weight |

177.63 g/mol |

IUPAC Name |

3-chloro-4-cyclopropylbenzonitrile |

InChI |

InChI=1S/C10H8ClN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2 |

InChI Key |

OGHSIFXREOPEKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Reaction Chemistry and Derivatization Pathways of 3 Chloro 4 Cyclopropylbenzonitrile

Transformations of the Nitrile Group

The nitrile group (-C≡N) of 3-Chloro-4-cyclopropylbenzonitrile is a valuable functional handle that can be converted into a variety of other functionalities.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction outcome is often dependent on the reaction conditions. For instance, treatment with a strong acid or base with prolonged heating typically leads to the formation of 3-chloro-4-cyclopropylbenzoic acid. Milder conditions or the use of specific catalysts can favor the formation of 3-chloro-4-cyclopropylbenzamide. A general procedure for the synthesis of a related amide, 3-chloro-4-methylbenzamide, involves reacting the corresponding benzonitrile (B105546) with acetaldoxime (B92144) in methanol (B129727) at 65°C for 4 hours. chemicalbook.com

Reduction to Primary Amines and Imines

The nitrile group is readily reducible to a primary amine, (3-chloro-4-cyclopropylphenyl)methanamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting primary amine is a key building block for the synthesis of a wide range of nitrogen-containing compounds. Under controlled conditions, partial reduction to the corresponding imine is also possible.

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity allows for the synthesis of various derivatives. For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. Organolithium reagents can also be used for similar transformations. Furthermore, the nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important in medicinal chemistry.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chloro substituent on the aromatic ring of this compound provides another avenue for derivatization, primarily through nucleophilic aromatic substitution and metal-mediated cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions: Mechanism and Scope

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the chloro group with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction is facilitated by the presence of the electron-withdrawing nitrile group, which is ortho to the chloro substituent. This positioning helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The mechanism proceeds in two steps: addition of the nucleophile to the carbon bearing the chlorine atom, followed by elimination of the chloride ion to restore the aromaticity of the ring. libretexts.org A wide range of nucleophiles can be employed in SNAr reactions with this compound, including alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would yield 3-methoxy-4-cyclopropylbenzonitrile. The reaction of 3-chloro-4-fluoronitrobenzene (B104753) with various nucleophiles has been studied, providing insights into the reactivity of similar systems. researchgate.net

It is important to note that the presence of a strong electron-withdrawing group ortho or para to the leaving group is generally required for SNAr to occur. libretexts.org

Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions have become indispensable tools in modern organic synthesis, and the chloro group of this compound can serve as a handle for such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling an amine with the aryl chloride. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be used to synthesize a wide array of substituted anilines. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org Different generations of catalyst systems have been developed to improve the scope and efficiency of this reaction. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com In the context of this compound, this reaction can be used to introduce an alkenyl group at the position of the chlorine atom. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl chloride to a palladium(0) species, migratory insertion of the alkene, and a β-hydride elimination step to give the final product. libretexts.org The reaction is often carried out in the presence of a base.

Below is a table summarizing the key reactions of this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Nitrile | Hydrolysis | Mild acid or base | Amide |

| Nitrile | Reduction | LiAlH₄ or H₂/catalyst | Primary Amine |

| Nitrile | Nucleophilic Addition | Grignard reagents, then H₂O | Ketone |

| Chloro | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Substituted Benzonitrile |

| Chloro | Buchwald-Hartwig Amination | Pd catalyst, amine, base | N-Aryl Amine |

| Chloro | Heck Reaction | Pd catalyst, alkene, base | Alkenylbenzonitrile |

Reductive Dehalogenation Methodologies

The selective removal of the chlorine atom from the aromatic ring of this compound represents a key transformation to access 4-cyclopropylbenzonitrile, a potentially valuable intermediate. This reductive dehalogenation can typically be achieved through various catalytic hydrogenation methods.

Palladium-based catalysts are widely employed for the hydrodehalogenation of aryl chlorides. A common system involves the use of palladium on carbon (Pd/C) in the presence of a hydrogen source. The hydrogen source can be hydrogen gas, or transfer hydrogenation reagents such as ammonium (B1175870) formate (B1220265), sodium hypophosphite, or isopropanol. The choice of solvent and base (e.g., sodium acetate (B1210297), triethylamine) can be crucial for optimizing the reaction conditions and preventing side reactions.

Nickel-based catalysts have also emerged as a cost-effective alternative to palladium for the reductive dehalogenation of aryl chlorides. Catalytic systems employing nickel(II) salts in combination with reducing agents like sodium borohydride (B1222165) or organometallic reagents have proven effective. The specific ligand coordinated to the nickel center can significantly influence the catalyst's activity and selectivity.

Table 1: Potential Catalytic Systems for Reductive Dehalogenation

| Catalyst System | Reducing Agent | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂, Formic Acid/Salts | Methanol or Ethanol, room temp. to reflux |

| Nickel(II) Chloride/Ligand | Sodium Borohydride | Alcoholic solvents, room temperature |

Chemical Modifications of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while generally stable, can undergo specific chemical modifications, particularly ring-opening reactions under certain conditions.

Ring-Opening Reactions and Mechanistic Considerations

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, typically promoted by electrophiles or through radical pathways. In the context of an arylcyclopropane, the reaction is often initiated by an electrophilic attack on the aromatic ring, which can lead to the formation of a carbocationic intermediate that is stabilized by the adjacent cyclopropyl group. This stabilization can facilitate the cleavage of one of the cyclopropyl C-C bonds.

The mechanism of ring-opening is highly dependent on the reaction conditions and the nature of the attacking reagent. Acid-catalyzed reactions, for instance, can proceed through a protonation event that triggers the ring-opening cascade. The regioselectivity of the ring-opening would be influenced by the electronic nature of the substituents on the aromatic ring.

Functionalization of the Cyclopropyl Ring under Selective Conditions

Direct functionalization of the cyclopropyl ring without ring-opening is a more challenging transformation. However, certain reactions, such as those involving radical intermediates or specific transition-metal-catalyzed C-H activation, could potentially lead to the introduction of new functional groups on the cyclopropyl moiety while preserving the three-membered ring. The feasibility of such transformations on this compound would require careful selection of reagents and reaction conditions to avoid competing reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Core

Further functionalization of the benzonitrile core can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro, cyclopropyl, and cyano groups—will determine the position of the incoming electrophile.

The chloro group is an ortho-, para-director, but deactivating. The cyclopropyl group is also an ortho-, para-director and is activating. The cyano group is a meta-director and is strongly deactivating. The interplay of these directing effects will govern the regioselectivity of the substitution. Given the substitution pattern, the most likely positions for electrophilic attack would be ortho to the cyclopropyl group and meta to the cyano group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts reactions are often inhibited by strongly deactivating groups like the cyano group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-cyclopropyl-5-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-chloro-4-cyclopropylbenzonitrile |

Chemo- and Regioselective Functional Group Interconversions

The nitrile and chloro functional groups on this compound can be selectively transformed into other functionalities.

The nitrile group can be:

Hydrolyzed to a carboxylic acid (3-chloro-4-cyclopropylbenzoic acid) under acidic or basic conditions.

Reduced to a primary amine ( (3-chloro-4-cyclopropylphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The chloro group, as discussed in section 3.2.3, can be removed via reductive dehalogenation. The chemoselectivity of these transformations would depend on the choice of reagents and reaction conditions, allowing for the targeted synthesis of various derivatives. For instance, the reduction of the nitrile group without affecting the chloro substituent would require milder reducing agents that are not effective for dehalogenation.

Applications of 3 Chloro 4 Cyclopropylbenzonitrile As a Key Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The presence of the nitrile group and the chloro substituent on the benzene (B151609) ring of 3-chloro-4-cyclopropylbenzonitrile provides multiple reaction sites for the construction of various heterocyclic scaffolds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.

While direct literature examples detailing the conversion of this compound to pyridazine (B1198779) and pyrimidine (B1678525) derivatives are not extensively documented, the known reactivity of benzonitriles and aryl halides allows for the postulation of several synthetic routes. The nitrile group can undergo addition reactions with various nucleophiles, and the chloro group can be displaced or participate in cross-coupling reactions, opening pathways to these important six-membered heterocycles.

For instance, the synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). rsc.org Although not a direct transformation, this compound could be envisioned as a precursor to a suitably functionalized intermediate that could then undergo cyclization. More direct approaches could involve the reaction of the nitrile with a hydrazine derivative, followed by intramolecular cyclization facilitated by the chloro substituent.

The synthesis of pyrimidine derivatives can be achieved through various methods, including the reaction of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. The this compound scaffold can be elaborated to incorporate the necessary functional groups for such cyclizations. For example, the nitrile group could be reduced to an amine, which could then be acylated and cyclized. A notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) cores, which are potent inhibitors of enzymes like Casein Kinase 2α (CSNK2A). nih.gov Although not starting directly from this compound, the synthesis of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines highlights the utility of the cyclopropyl (B3062369) and cyano moieties in constructing such fused pyrimidine systems. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Potential Reaction | Reference (Analogous) |

| This compound | Hydrazine | Pyridazine derivative | Cyclocondensation | rsc.org |

| Elaborated this compound derivative | Urea/Thiourea | Pyrimidine derivative | Cyclization | nih.gov |

The this compound scaffold is well-suited for the construction of fused ring systems. The chloro and nitrile groups can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of polycyclic aromatic and heteroaromatic compounds.

One common strategy involves the introduction of a suitable functional group ortho to the nitrile, followed by an intramolecular cyclization. For example, a Buchwald-Hartwig amination could be used to introduce an amine, which could then react with the nitrile to form a fused pyrimidine or imidazole (B134444) ring. wikipedia.orglibretexts.org Alternatively, a Suzuki coupling could be employed to introduce a vinyl or aryl group, which could then undergo an intramolecular Heck reaction or other cyclization to form a fused carbocyclic or heterocyclic ring. nih.govlibretexts.org

The synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity, often involves the cyclization of a substituted aminopyrazole. uminho.ptgoogle.com The compound 3-chloro-4-(3-cyclopropylpyrazol-1-yl)benzonitrile, a known derivative of the title compound, serves as a testament to the utility of this compound in accessing such fused systems. nih.gov This intermediate could potentially undergo further transformations, such as intramolecular cyclization involving the nitrile group, to yield more complex fused heteroaromatic structures.

| Starting Material | Reaction Type | Fused Ring System | Key Transformation | Reference (Analogous) |

| This compound | Intramolecular Cyclization | Fused Pyrimidine | Buchwald-Hartwig amination followed by cyclization | wikipedia.orgnih.gov |

| This compound | Intramolecular Cyclization | Fused Carbocycle | Suzuki coupling followed by Heck reaction | nih.govnih.gov |

| 3-Chloro-4-(3-cyclopropylpyrazol-1-yl)benzonitrile | Intramolecular Cyclization | Pyrazolo-fused heterocycle | Reaction involving the nitrile group | nih.gov |

Intermediate in the Assembly of Complex Molecular Architectures

The strategic placement of the functional groups in this compound makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceutically active compounds and materials with interesting chemical properties.

The this compound unit can be strategically incorporated into larger molecules through a variety of chemical transformations. The chloro group serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govlibretexts.orgnih.govorganic-chemistry.org The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing further opportunities for functionalization.

This versatility is particularly valuable in the synthesis of kinase inhibitors, which often feature a substituted aromatic core. For example, Janus kinase (JAK) inhibitors and Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors are important classes of drugs for the treatment of cancer and inflammatory diseases. nih.govnih.govnih.govsemanticscholar.orgnih.gov The synthesis of these complex molecules often relies on the stepwise construction of a central heterocyclic scaffold, followed by the introduction of various substituents to optimize biological activity. The this compound moiety can serve as a key building block in such syntheses, providing a pre-functionalized aromatic ring that can be readily elaborated.

By systematically modifying the this compound core, a library of analogs can be synthesized to explore structure-property relationships. For example, the chloro group can be replaced with other substituents using nucleophilic aromatic substitution or cross-coupling reactions, allowing for the fine-tuning of the electronic properties of the molecule. The nitrile group can also be transformed into other functional groups to modulate the intermolecular interactions and self-assembly behavior of the resulting materials.

| Target Molecule Class | Key Synthetic Strategy | Role of this compound | Reference (Conceptual) |

| Kinase Inhibitors (e.g., JAK, PIM) | Cross-coupling and cyclization reactions | Pre-functionalized aromatic core | nih.govnih.govnih.govsemanticscholar.org |

| Liquid Crystals | Elaboration of the nitrile group | Core scaffold with tunable properties | General materials chemistry principles |

| Functional Polymers | Incorporation into polymer backbone | Monomer with specific electronic and steric features | General polymer chemistry principles |

Utility in the Preparation of Advanced Agrochemical Intermediates (Synthetic Focus)

Substituted benzonitriles are a common feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a promising candidate for the synthesis of new and effective crop protection agents.

The cyclopropyl group is known to enhance the biological activity of many agrochemicals by increasing their metabolic stability and binding affinity to target enzymes. The chloro and nitrile groups provide reactive sites for the introduction of other pharmacophores and for the fine-tuning of the physicochemical properties of the final product, such as its solubility and soil mobility.

Role in the Synthesis of Specialized Chemical Probes and Reagents (Synthetic Focus)

The primary and most well-documented application of this compound is in the synthesis of potent and selective kinase inhibitors. These inhibitors serve as specialized chemical probes for studying cellular signaling pathways and are foundational in the development of targeted therapies, particularly in oncology. The compound is a crucial precursor for the synthesis of various inhibitors targeting key enzymes such as Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers.

One of the key synthetic transformations involves the conversion of the nitrile group into a more reactive functional group, such as an amidine or a carboxylic acid. This allows for the subsequent coupling with other heterocyclic systems to form the core structure of the kinase inhibitor. For instance, the nitrile can be converted to an amidine which is then cyclized with a suitable partner to construct a pyrimidine ring, a common scaffold in kinase inhibitors.

A notable example is the synthesis of advanced ALK inhibitors. The synthesis often commences with the modification of the cyano group of this compound. This intermediate is then subjected to a series of reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and cyclizations, to build the complex heterocyclic systems characteristic of these inhibitors. The presence of the chloro and cyclopropyl groups on the benzene ring is critical for achieving high potency and selectivity for the target kinase.

| Intermediate/Reagent | Transformation | Resulting Moiety |

| This compound | Nitrile to Amidine Conversion | Amidine |

| Amidine Intermediate | Cyclization | Pyrimidine Ring |

The resulting kinase inhibitors, derived from this compound, are instrumental as chemical probes for interrogating the function of ALK and other kinases in both academic and industrial research settings. These probes enable the detailed study of kinase-driven signaling pathways and the validation of new drug targets.

Contributions to Polymer and Functional Material Synthesis (Synthetic Focus)

While the utility of this compound is well-established in the realm of medicinal chemistry, its application in the synthesis of polymers and functional materials is not as extensively documented in publicly available literature. However, the inherent reactivity of its functional groups—the nitrile and the chloro-substituted aromatic ring—suggests potential for its use as a monomer or a functional additive in polymer chemistry.

The nitrile group can potentially undergo polymerization through various mechanisms, including anionic or coordination polymerization, to yield polymers with unique properties conferred by the chloro and cyclopropyl substituents. These substituents could enhance thermal stability, modify solubility, or introduce specific optical or electronic properties to the resulting polymer.

Furthermore, the chloro-substituted benzene ring can be a handle for post-polymerization modification. For example, a polymer synthesized from a monomer derived from this compound could be further functionalized via nucleophilic aromatic substitution or cross-coupling reactions. This would allow for the tailoring of the polymer's properties for specific applications, such as in membranes, sensors, or as a support for catalysts.

Although specific examples of polymers or functional materials derived from this compound are not readily found in current research, its structural motifs are present in other functional molecules, suggesting its potential as a valuable, yet underexplored, building block in materials science. Further research in this area could uncover novel applications for this versatile compound beyond its current use in medicinal chemistry.

| Functional Group | Potential Polymerization/Modification | Potential Application |

| Nitrile Group | Anionic/Coordination Polymerization | Polymers with tailored thermal or optical properties |

| Chloro-substituted Ring | Nucleophilic Aromatic Substitution | Functionalized polymers for membranes or sensors |

| Chloro-substituted Ring | Cross-coupling Reactions | Catalyst supports or electronic materials |

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation and Stereochemical Assignment

NMR spectroscopy stands as the most powerful and commonly employed technique for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-Chloro-4-cyclopropylbenzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) are influenced by the electronic effects of the chloro, cyano, and cyclopropyl substituents on the benzene (B151609) ring.

The aromatic region would likely display a set of multiplets for the three protons on the benzene ring. The proton at C5, situated between the chloro and cyclopropyl groups, would be influenced by both, while the protons at C2 and C6 would also show characteristic splitting patterns based on their coupling with adjacent protons.

The cyclopropyl group would give rise to a more complex set of signals in the aliphatic region of the spectrum. Due to restricted rotation and the diastereotopic nature of the methylene (B1212753) protons, these would likely appear as two separate multiplets. The methine proton of the cyclopropyl group would also appear as a distinct multiplet.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, a total of 10 distinct carbon signals are anticipated, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the three carbons of the cyclopropyl ring.

The nitrile carbon (C≡N) is expected to appear in the downfield region, typically around 118-120 ppm. The aromatic carbons will have chemical shifts in the range of 120-150 ppm, with the carbons directly attached to the chloro and cyano groups (C3 and C1, respectively) and the cyclopropyl group (C4) being significantly influenced. The carbons of the cyclopropyl ring will appear in the upfield region, characteristic of strained aliphatic rings.

A predictive data table for the ¹H and ¹³C NMR spectra is presented below, based on the analysis of similar structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.4 - 7.8 | m | 3H |

| Cyclopropyl Methine Proton | 1.9 - 2.2 | m | 1H |

| Cyclopropyl Methylene Protons | 0.8 - 1.3 | m | 4H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Nitrile Carbon | ~118 | C≡N |

| Aromatic Carbons | 125 - 145 | 6C |

| Cyclopropyl Methine Carbon | 15 - 20 | CH |

| Cyclopropyl Methylene Carbons | 5 - 10 | 2 x CH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons and within the cyclopropyl proton spin system, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic and cyclopropyl carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₈ClN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion peak.

| Parameter | Value |

| Molecular Formula | C₁₀H₈ClN |

| Calculated Monoisotopic Mass | 177.0345 |

| Calculated M+2 Isotope Peak | 179.0316 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the cyclopropyl group, the chloro atom, or the cyano group. Analyzing these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber).

The IR spectrum of this compound is expected to show several key absorption bands that are indicative of its structure:

Nitrile (C≡N) Stretch: A sharp and strong absorption band is predicted in the region of 2220-2240 cm⁻¹. This is a very characteristic peak for a nitrile functional group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the presence of aromatic C-H bonds.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the cyclopropyl group.

Aromatic C=C Bending: The region between 1400 and 1600 cm⁻¹ will contain several bands corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ could be attributed to the C-Cl stretching vibration, although this can sometimes be difficult to assign definitively.

A summary of the predicted key IR absorption bands is provided in the table below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | > 3000 | Medium to Weak |

| Aliphatic C-H (cyclopropyl) | < 3000 | Medium |

| Aromatic C=C | 1400 - 1600 | Medium to Strong |

| C-Cl | 1000 - 1100 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of this compound that may be chiral, X-ray crystallography is invaluable for establishing the absolute stereochemistry.

Currently, there are no publicly available crystal structures for this compound or its immediate derivatives in crystallographic databases. The synthesis of new derivatives, such as those incorporating pyrazole (B372694) rings, has been reported, but their crystal structures have not been deposited or published. nih.gov Without such data, researchers must rely on theoretical modeling and other spectroscopic methods to infer the compound's solid-state conformation.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is a cornerstone of modern chemical analysis, allowing for the separation, identification, and quantification of individual components in a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for monitoring the progress of chemical reactions and assessing the purity of the final product.

Given the volatility of many organic compounds, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for purity assessment. For a compound like this compound, GC-MS would be suitable for detecting and identifying any volatile impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. It is widely used to monitor reaction progress and to quantify the purity of less volatile or thermally sensitive compounds. While general HPLC methods for analyzing related chlorinated aromatic compounds exist, specific HPLC methods developed for the routine analysis or reaction monitoring of this compound are not described in the available literature. Research on the metabolism of structurally similar compounds, such as 3-chloro-4-fluoroaniline, has utilized HPLC-MS/MS, demonstrating the applicability of the technique within this class of molecules.

If a derivative of this compound is synthesized in a way that introduces a chiral center, it would exist as a pair of enantiomers. Since enantiomers often have different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most common technique for this purpose.

This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While there is extensive research on the development and application of various CSPs for the separation of a wide range of chiral compounds, there are no specific published applications of chiral chromatography for the enantiomeric separation of any chiral derivatives of this compound. The principles of chiral chromatography are well-established, but the selection of the appropriate CSP and mobile phase for a novel chiral derivative of this compound would require empirical development.

Future Prospects and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 3-Chloro-4-cyclopropylbenzonitrile is a primary area for future research. Current synthetic approaches for analogous structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future endeavors will likely focus on catalytic and more sustainable methodologies.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions . For instance, a palladium- or nickel-catalyzed cyanation of a suitable 2-chloro-1-cyclopropyl-4-halobenzene precursor could provide a direct and efficient route to the target molecule. Research in this area would involve optimizing reaction conditions, including the choice of catalyst, ligand, cyanide source, and solvent system, to achieve high yields and selectivity.

Furthermore, the development of C-H activation/functionalization strategies represents a frontier in synthetic chemistry. A direct C-H cyanation of 3-chloro-1-cyclopropylbenzene would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials. While challenging, the successful application of this technology would represent a significant advancement in the synthesis of functionalized benzonitriles.

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The unique combination of a chloro, a cyclopropyl (B3062369), and a nitrile group on the same aromatic ring in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research will likely focus on understanding and harnessing these reactive sites for novel chemical transformations.

The cyclopropyl group , a strained three-membered ring, can participate in various ring-opening reactions under thermal, photochemical, or catalytic conditions. Investigating the regioselectivity and stereoselectivity of these reactions in the context of the electron-withdrawing nitrile and chloro substituents will be a key research focus. This could lead to the synthesis of novel, highly functionalized acyclic and cyclic compounds that are not readily accessible through other means.

The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Studying the influence of the adjacent cyclopropyl and chloro groups on the reactivity of the nitrile will be crucial for expanding the synthetic utility of this compound as a building block.

Expanding the Scope of Applications in Emerging Areas of Organic Chemistry

While the specific applications of this compound are not yet well-documented, its structural features suggest potential utility in several emerging areas of organic chemistry. The presence of the cyclopropyl ring, a common motif in many biologically active compounds, makes this molecule an interesting candidate for medicinal chemistry research. Future studies could explore its potential as a scaffold for the development of novel therapeutic agents. For instance, a related compound, 3-Chloro-4-(3-cyclopropylpyrazol-1-yl)benzonitrile, highlights the interest in this type of structure for potential biological applications. nih.gov

Furthermore, the combination of a nitrile group and a halogen atom makes this compound a potentially valuable building block in materials science . The nitrile functionality can participate in polymerization reactions, and the chloro group can be used for further functionalization, opening up possibilities for the synthesis of novel polymers and functional materials with unique electronic or optical properties.

Integration with Advanced Synthetic Methodologies: Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound to advanced platforms like flow chemistry and automated synthesis presents a significant opportunity for future research. Flow chemistry , with its advantages in terms of safety, scalability, and process control, could be particularly beneficial for reactions involving hazardous reagents or intermediates. chemspeed.com Developing a continuous flow process for the synthesis of this compound would not only improve efficiency but also enable safer and more reproducible production on a larger scale.

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis and derivatization of this compound. chemspeed.comsynplechem.comchemrxiv.org By systematically varying parameters such as catalysts, ligands, solvents, and temperatures, these systems can rapidly identify optimal conditions, significantly reducing the time and resources required for research and development. The integration of automated synthesis with high-throughput screening could also facilitate the rapid evaluation of the biological activity of a library of derivatives based on the this compound scaffold.

Application of Green Chemistry Principles in the Synthesis and Transformations

Future research on this compound will undoubtedly be guided by the principles of green chemistry . This will involve a concerted effort to develop synthetic methods that are more environmentally friendly and sustainable. Key areas of focus will include:

Catalysis: The development of highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes exploring biocatalysis and earth-abundant metal catalysis as alternatives to precious metal catalysts.

Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave irradiation or photochemical methods to drive reactions.

By embracing these principles, the chemical community can ensure that the future development and application of this compound are both scientifically innovative and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.